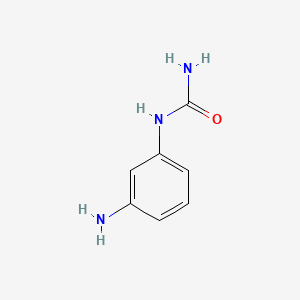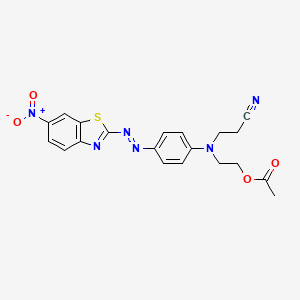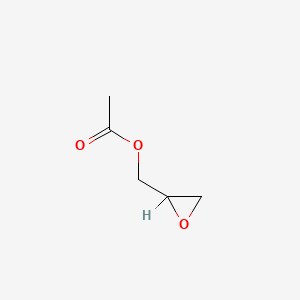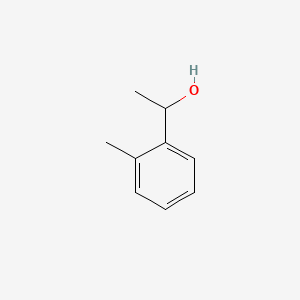
Diclobutrazol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diclobutrazol is a chemical compound with the molecular formula C15H19Cl2N3O . It is a triazole fungicide primarily used in agriculture to control fungal diseases in crops. The compound is known for its ability to inhibit the biosynthesis of gibberellin, a plant hormone responsible for regulating growth and development .
Biochemical Analysis
Biochemical Properties
Diclobutrazol is highly active against rusts, powdery mildews, and other fungal phytopathogens . It interacts with enzymes and proteins involved in the growth and reproduction of these pathogens, inhibiting their development and spread .
Cellular Effects
In terms of cellular effects, this compound impacts various types of cells, particularly those of fungi. It influences cell function by disrupting normal metabolic processes, which can lead to the death of the fungal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to specific biomolecules within the fungal cells. This can lead to enzyme inhibition or activation, and changes in gene expression, ultimately disrupting the normal functioning of the cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has a low aqueous solubility and is volatile . It is stable under conditions of strong acid, strong base, and high temperature .
Dosage Effects in Animal Models
While specific studies on this compound’s dosage effects in animal models are limited, it has been reported to have a low mammalian toxicity but is moderately toxic to fish .
Metabolic Pathways
This compound is involved in the metabolic pathways that combat fungal infections in plants. It interacts with enzymes that are crucial to the growth and reproduction of fungal pathogens, thereby inhibiting their development .
Transport and Distribution
Given its lipophilic nature, it is likely to be transported across cell membranes and distributed throughout the tissues .
Subcellular Localization
Given its role as a fungicide, it is likely to localize in areas of the cell where it can effectively inhibit the growth and reproduction of fungal pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diclobutrazol can be synthesized through a multi-step process involving the following key steps :
Reaction of tert-butyl chloroacetate with 1,2,4-triazole: This reaction produces N-tert-butylcarbonylmethyl-1,2,4-triazole with a yield of over 90%.
Reaction of N-tert-butylcarbonylmethyl-1,2,4-triazole with 2,4-dichlorobenzaldehyde: This step yields dichlorenone with a yield of 90-96%.
Final step: The dichlorenone is then reacted with methanol and sodium bicarbonate, followed by the addition of sodium hydrosulfite, to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diclobutrazol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly with halogens, to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
Diclobutrazol has found extensive applications in various scientific research areas, including :
Plant Physiology: Used to study the regulation of plant growth and development by inhibiting gibberellin biosynthesis.
Plant Biochemistry: Employed in research on the biochemical pathways involved in plant hormone regulation.
Plant Pathology: Utilized to control fungal diseases in crops and study the mechanisms of fungal resistance.
Plant Genetics: Used in genetic studies to understand the role of gibberellin in plant growth and development.
Mechanism of Action
The mechanism of action of diclobutrazol involves inhibiting the biosynthesis of gibberellin, a plant hormone responsible for regulating plant growth and development. This compound binds to the enzyme involved in gibberellin biosynthesis, impeding its catalytic activity and thus reducing the production of gibberellin . This inhibition leads to reduced plant growth and development, making this compound an effective plant growth regulator and fungicide.
Comparison with Similar Compounds
Diclobutrazol is part of the triazole fungicide family, which includes other compounds such as :
- Paclobutrazol
- Uniconazole
- Flutriafol
- Tebuconazole
Uniqueness
This compound is unique in its specific inhibition of gibberellin biosynthesis, which makes it particularly effective as a plant growth regulator. Compared to other triazole fungicides, this compound has a distinct chemical structure that contributes to its specific mode of action and efficacy in controlling fungal diseases .
Properties
CAS No. |
75736-33-3 |
|---|---|
Molecular Formula |
C15H19Cl2N3O |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
(2S,3S)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol |
InChI |
InChI=1S/C15H19Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-5,7-9,13-14,21H,6H2,1-3H3/t13-,14+/m0/s1 |
InChI Key |
URDNHJIVMYZFRT-UONOGXRCSA-N |
SMILES |
CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
Isomeric SMILES |
CC(C)(C)[C@@H]([C@H](CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
Canonical SMILES |
CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
Key on ui other cas no. |
84709-82-0 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


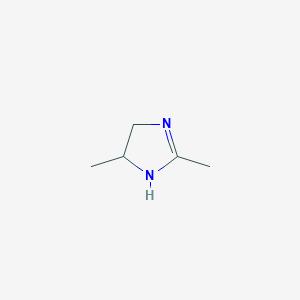
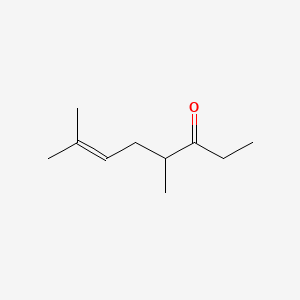


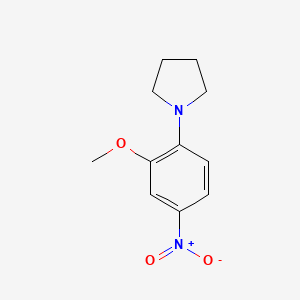
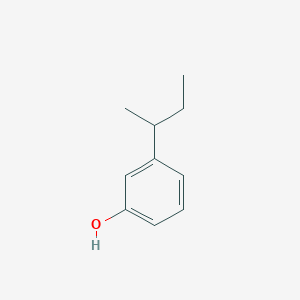
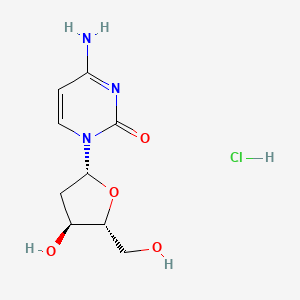
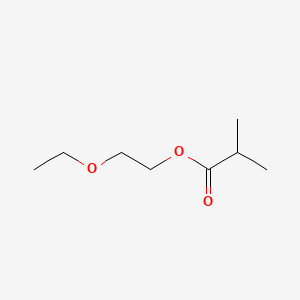
![2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane](/img/structure/B1581140.png)
